molecular formula C9H19NO3 B8764681 Tert-butyl N-(2-hydroxybutyl)carbamate

Tert-butyl N-(2-hydroxybutyl)carbamate

Cat. No.: B8764681
M. Wt: 189.25 g/mol
InChI Key: KDWNTQCNRHAQBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl N-(2-hydroxybutyl)carbamate (CAS 121102-96-3) is a chemical intermediate of significant interest in synthetic and medicinal chemistry research. Its primary research value lies in its role as a versatile chiral building block for the preparation of enantiomerically pure organoselenium and organotellurium compounds, which are investigated for their potential as cysteine protease inhibitors and other biological activities . The compound features a carbamate protected amine, provided by the tert-butoxycarbonyl (Boc) group, and a hydroxybutyl side chain, making it a useful bifunctional reagent for further synthetic manipulation . In practical research applications, this compound and its close analogues are frequently employed in chemoenzymatic synthesis routes. For instance, enzymatic kinetic resolution using lipases like Candida antarctica lipase B (CAL-B) can be applied to separate enantiomers with high enantioselectivity (E > 200), providing access to optically pure (R)- and (S)-enantiomers that are critical for asymmetric synthesis . These chiral intermediates can be transformed into key precursors like 1-(2-aminophenyl)ethanols or arene diazonium salts for subsequent reactions with nucleophilic selenium or tellurium species . This product is supplied for laboratory research and development purposes. For Research Use Only . It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet prior to use. The compound has the molecular formula C~9~H~19~NO~3~ and a molecular weight of 189.25 g/mol .

Properties

Molecular Formula

C9H19NO3

Molecular Weight

189.25 g/mol

IUPAC Name

tert-butyl N-(2-hydroxybutyl)carbamate

InChI

InChI=1S/C9H19NO3/c1-5-7(11)6-10-8(12)13-9(2,3)4/h7,11H,5-6H2,1-4H3,(H,10,12)

InChI Key

KDWNTQCNRHAQBC-UHFFFAOYSA-N

Canonical SMILES

CCC(CNC(=O)OC(C)(C)C)O

Origin of Product

United States

Preparation Methods

Classical Chloroformate-Mediated Carbamate Formation

The most widely adopted method involves reacting 2-hydroxybutylamine with tert-butyl chloroformate (Boc-Cl) under basic conditions. Key steps include:

  • Reagents : 2-Hydroxybutylamine (1.0 equiv), Boc-Cl (1.1–1.3 equiv), triethylamine (TEA, 1.5–2.0 equiv).

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C.

  • Mechanism : Nucleophilic attack of the amine on the electrophilic carbonyl carbon of Boc-Cl, facilitated by TEA to scavenge HCl .

  • Workup : Sequential washes with 1M HCl, saturated NaHCO₃, and brine. Purification via column chromatography (hexane/ethyl acetate) yields the product in 75–92% purity .

Example Protocol :

  • Dissolve 2-hydroxybutylamine (10 mmol) in anhydrous DCM (50 mL).

  • Add TEA (15 mmol) dropwise under N₂.

  • Cool to 0°C, then add Boc-Cl (11 mmol) slowly.

  • Stir for 4–6 hrs at room temperature.

  • Extract, dry (Na₂SO₄), and concentrate. Purify via silica gel chromatography .

Mixed Carbonate Activation Strategies

Activated carbonates, such as p-nitrophenyl chloroformate (PNP-Cl), enable milder conditions for carbamate synthesis:

  • Reagents : PNP-Cl (1.2 equiv), 2-hydroxybutylamine (1.0 equiv), DMAP (0.1 equiv).

  • Solvent : THF at 25°C.

  • Advantages : Avoids Boc-Cl’s moisture sensitivity; PNP-Cl’s electron-withdrawing group enhances reactivity .

  • Yield : 80–88% after recrystallization (heptane/i-PrOH) .

Optimization Insight :

  • Excess PNP-Cl (>1.2 equiv) leads to di-carbonate byproducts.

  • DMAP accelerates the reaction by stabilizing the tetrahedral intermediate .

Three-Component Coupling with CO₂

A phosgene-free approach utilizes CO₂ as a carbonyl source:

  • Reagents : 2-Hydroxybutylamine (1.0 equiv), alkyl halide (e.g., tert-butyl bromide, 1.2 equiv), Cs₂CO₃ (2.0 equiv), TBAI (0.1 equiv).

  • Solvent : DMF at 60–80°C under 1 atm CO₂ .

  • Mechanism : CO₂ insertion forms a carbamate anion, which undergoes alkylation with tert-butyl bromide .

  • Yield : 65–75%, with lower yields attributed to competing Hofmann elimination .

Industrial Scalability :

  • Continuous-flow reactors improve gas-liquid mixing and reduce reaction time .

Solid-Phase Synthesis for High-Throughput Applications

Merrifield resin-bound amines react with Boc-Cl or CO₂/alkyl halides for combinatorial library generation:

  • Resin Loading : 0.8–1.2 mmol/g.

  • Conditions : Boc-Cl (3.0 equiv), DIPEA (6.0 equiv) in DCM (2 hrs, 25°C) .

  • Cleavage : TFA/DCM (1:1) releases the carbamate in >90% purity .

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Environmental Impact
Chloroformate-Mediated75–9295–99HighModerate (HCl waste)
Mixed Carbonate80–8898–99ModerateLow
CO₂ Coupling65–7585–90HighLow (CO₂ utilization)
Solid-Phase>90>90LowHigh (resin waste)

Emerging Methodologies

  • Enzymatic Carbamoylation : Lipases (e.g., Candida antarctica) catalyze Boc protection in aqueous media (pH 7–9, 30°C), achieving 70–80% yields .

  • Electrochemical Synthesis : Direct amination of tert-butanol with 2-hydroxybutylamine under oxidative conditions (Pt anode, 1.5 V) .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(2-hydroxybutyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbamate group can be reduced to form an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction of the carbamate group can produce an amine .

Scientific Research Applications

Tert-butyl N-(2-hydroxybutyl)carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (2-hydroxybutyl)carbamate involves its ability to protect amine groups during chemical reactions. The carbamate group can be easily removed under mild acidic or basic conditions, allowing for the selective deprotection of amines. This property makes it valuable in multi-step synthesis processes where selective protection and deprotection are required.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following compounds share the Boc-protected amine motif but differ in substituent chemistry, leading to distinct physicochemical and reactivity profiles:

tert-Butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate (CAS 1290191-64-8) Substituent: Cyclopentyl ring with a hydroxy group at the 2-position.

tert-Butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate (CAS 225641-84-9)

  • Substituent: Cyclopentyl ring with a hydroxy group at the 3-position.
  • Impact: The hydroxy group’s position alters hydrogen-bonding capacity and solubility. This isomer may exhibit different crystallinity and stability compared to the 2-hydroxybutyl derivative .

tert-Butyl N-[(2-methyloxiran-2-yl)methyl]carbamate (CAS 109431-87-0)

  • Substituent: Epoxide (oxirane) group.
  • Impact: The reactive epoxide enables ring-opening reactions, making this compound suitable for crosslinking or polymerization applications, unlike the more inert hydroxybutyl analog .

tert-Butyl N-[1-(2-hydroxyethyl)cyclohexyl]carbamate (CAS 73805-97-7) Substituent: Cyclohexyl ring with a hydroxyethyl side chain.

tert-Butyl N-{3-azabicyclo[4.1.0]heptan-6-yl}carbamate (CAS 880545-32-4) Substituent: Bicyclic aziridine ring. Impact: The strained bicyclic system introduces unique reactivity, such as susceptibility to nucleophilic attack, which is absent in the monocyclic or linear analogs .

Physical and Chemical Properties

Compound (CAS) Molecular Formula Key Substituent Melting Point (°C) Solubility (Water) Reactivity Notes
tert-Butyl N-(2-hydroxybutyl)carbamate* C₉H₁₉NO₃ Linear 2-hydroxybutyl N/A Moderate High flexibility; moderate H-bonding
1290191-64-8 C₁₀H₁₉NO₃ Cyclopentyl-2-hydroxy 98–102 Low Rigid structure; chiral centers
109431-87-0 C₉H₁₇NO₃ Epoxide 45–48 Insoluble Epoxide ring-opening reactivity
73805-97-7 C₁₃H₂₅NO₃ Cyclohexyl-hydroxyethyl N/A Low High steric hindrance
880545-32-4 C₁₁H₂₀N₂O₂ Bicyclic aziridine 120–124 Very low Strain-induced reactivity

*Representative data inferred from analogs; specific values for 2-hydroxybutyl variant require experimental confirmation.

Q & A

Basic: How can reaction conditions be optimized for synthesizing tert-butyl N-(2-hydroxybutyl)carbamate derivatives?

Methodological Answer:
Optimization typically involves selecting coupling reagents (e.g., EDCI/HOBt for amide bond formation), controlling temperature (room temperature to 60°C), and solvent choice (e.g., dichloromethane or THF). For carbamate derivatives, tert-butyl protection of amines under anhydrous conditions is critical. Reaction progress can be monitored via TLC or HPLC. Post-synthesis, purification via column chromatography (silica gel, eluent: hexane/ethyl acetate gradients) ensures high yields .

Key Parameters Table:

ParameterOptimal ConditionReference
Coupling ReagentEDCI/HOBt
SolventDichloromethane
Temperature25–60°C
PurificationColumn chromatography (hexane/EA)

Basic: What purification techniques are effective for isolating tert-butyl carbamate intermediates?

Methodological Answer:

  • Liquid-Liquid Extraction : Separate polar byproducts using water and organic solvents (e.g., ethyl acetate).
  • Column Chromatography : Use silica gel with gradients of hexane/ethyl acetate (e.g., 3:1 to 1:2 ratios).
  • Recrystallization : Employ solvents like ethanol or acetone for high-purity crystalline products.
  • Safety Note : Handle intermediates in fume hoods to avoid inhalation hazards .

Basic: What safety protocols are essential when handling tert-butyl carbamates?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., Boc deprotection with TFA) .
  • Waste Disposal : Segregate halogenated waste (e.g., dichloromethane) and neutralize acidic/basic residues before disposal .

Advanced: How can SHELX programs resolve crystallographic ambiguities in tert-butyl carbamate structures?

Methodological Answer:

  • Structure Solution : Use SHELXD for phase determination via direct methods, especially for twinned crystals or high-symmetry space groups.
  • Refinement : SHELXL refines anisotropic displacement parameters and hydrogen bonding networks. For high-resolution data (≤1.0 Å), assign partial occupancy for disordered tert-butyl groups .
  • Validation : Check R-factor convergence (<5% discrepancy) and validate geometry using Coot .

Advanced: How do NMR spectral features (e.g., ¹H, ¹³C) confirm tert-butyl carbamate regiochemistry?

Methodological Answer:

  • ¹H NMR : Tert-butyl protons appear as a singlet at ~1.3–1.5 ppm. Hydroxybutyl protons show splitting patterns dependent on stereochemistry (e.g., doublets for vicinal diols).
  • ¹³C NMR : Carbonyl carbons (C=O) resonate at ~155–160 ppm, while tert-butyl carbons appear at ~28–30 ppm (CH3) and ~80 ppm (quaternary C) .

Advanced: What computational tools predict structure-activity relationships (SAR) for carbamate derivatives?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., anti-inflammatory enzymes).
  • QSAR Models : Correlate electronic parameters (Hammett σ) or steric bulk (Taft Es) with activity data. For example, electron-withdrawing substituents on phenyl rings enhance stability in active sites .

Advanced: How does pH influence the stability of tert-butyl carbamates in aqueous solutions?

Methodological Answer:

  • Acidic Conditions : Boc groups deprotect rapidly below pH 2 (e.g., with TFA).
  • Neutral/Basic Conditions : Stable for >24 hours at pH 7–9. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced: Which analytical methods ensure purity of tert-butyl carbamates for pharmacological studies?

Methodological Answer:

  • GC/MS : Detect volatile impurities (e.g., residual solvents) with DB-5MS columns.
  • HPLC-UV : Use reverse-phase columns (e.g., Zorbax Eclipse) and UV detection at 210–254 nm for quantification.
  • Elemental Analysis : Confirm C/H/N ratios within 0.3% of theoretical values .

Advanced: What mechanistic insights explain tert-butyl carbamate reactivity in nucleophilic substitutions?

Methodological Answer:
The tert-butyl group acts as a steric shield, directing nucleophiles (e.g., amines) to attack the carbamate carbonyl. Density Functional Theory (DFT) calculations (B3LYP/6-31G*) show transition states with partial negative charge on the carbonyl oxygen, favoring SN2-like mechanisms .

Advanced: How are tert-butyl carbamates used in targeted drug delivery systems?

Methodological Answer:

  • Prodrug Design : Carbamates mask hydroxyl or amine groups, improving lipophilicity for blood-brain barrier penetration.
  • Enzyme-Triggered Release : Esterases or proteases cleave the carbamate linker in vivo, releasing active drugs. For example, fluoro-pyridinyl derivatives show tumor-selective activation .

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